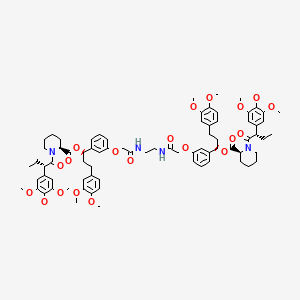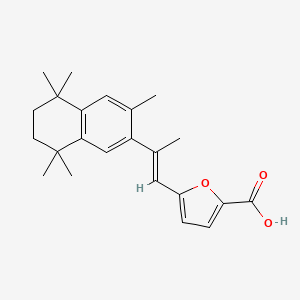
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGN 192171 is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Medical Imaging and CNS Disease Treatment
The retinoid X receptor (RXR) partial agonist, synthesized from 2-furancarboxylic acid derivatives, demonstrates potential for treating central nervous system (CNS) diseases like Alzheimer's and Parkinson's. A study used carbon-11-labeled versions of these compounds for positron emission tomography (PET) imaging, suggesting their distribution to the brain and potential as CNS disease treatment candidates (Shibahara et al., 2017).
2. Development of Selective Synthetic Retinoids
Synthetic retinoids developed from 2-furancarboxylic acid derivatives demonstrate selectivity for retinoic acid receptor (RAR) and retinoid X receptor (RXR) subtypes. These retinoids are used for treating various diseases due to their conformational restriction and selective activation of nuclear receptors (Dawson & Zhang, 2002).
3. Biobased Chemical Production
Furan carboxylic acids, synthesized from 2-furancarboxylic acid derivatives, are promising biobased building blocks in pharmaceutical and polymer industries. Studies show efficient enzymatic synthesis pathways, highlighting their potential as sustainable chemical sources (Jia et al., 2019).
4. Potential in Anticancer Agents
Certain derivatives of 2-furancarboxylic acid exhibit significant anticancer activity. Research on compounds like 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1-b]furan shows promising results against various human cancer cell lines, suggesting a potential role in cancer treatment (Srivastava et al., 2006).
5. Synthesis of Antimicrobial Agents
Research indicates that novel furancarboxylic acids isolated from fungi show antimicrobial activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds, derived from 2-furancarboxylic acid, could be valuable in developing new antimicrobial agents (Chang et al., 2020).
Eigenschaften
CAS-Nummer |
158200-61-4 |
|---|---|
Produktname |
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)- |
Molekularformel |
C23H28O3 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C23H28O3/c1-14(11-16-7-8-20(26-16)21(24)25)17-13-19-18(12-15(17)2)22(3,4)9-10-23(19,5)6/h7-8,11-13H,9-10H2,1-6H3,(H,24,25)/b14-11+ |
InChI-Schlüssel |
CCORXZBJYDJXFA-SDNWHVSQSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1/C(=C/C3=CC=C(O3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(O3)C(=O)O)C)C(CCC2(C)C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(O3)C(=O)O)C)C(CCC2(C)C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AGN 192171; AGN-192171; AGN192171 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



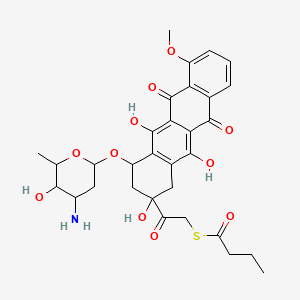
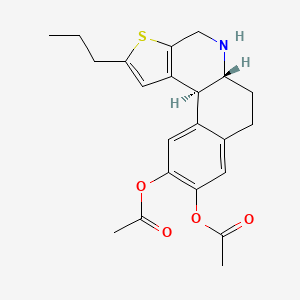
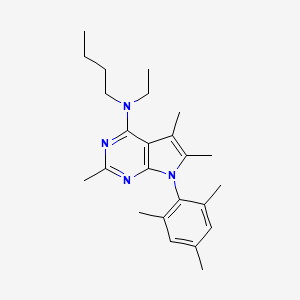
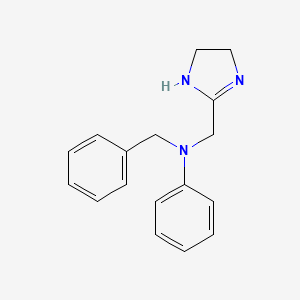
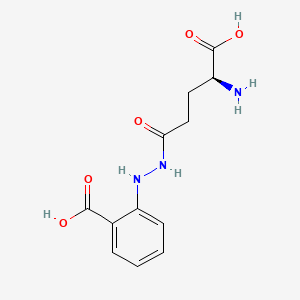
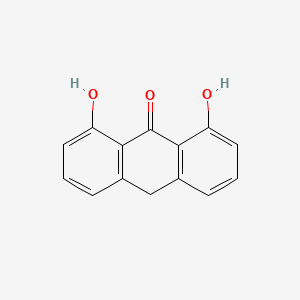
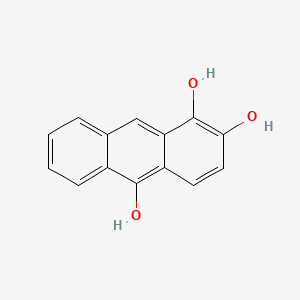
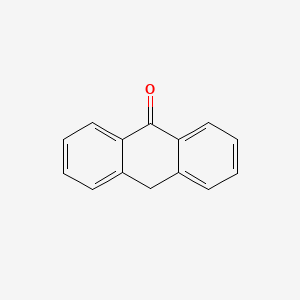
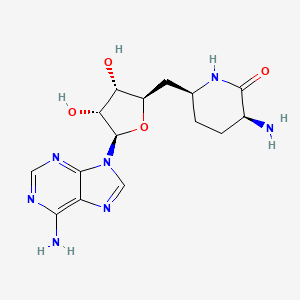
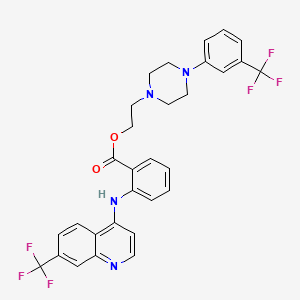
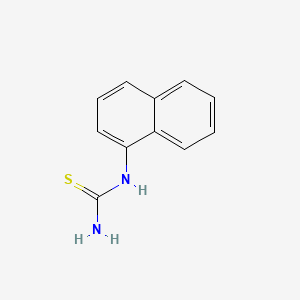
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)
